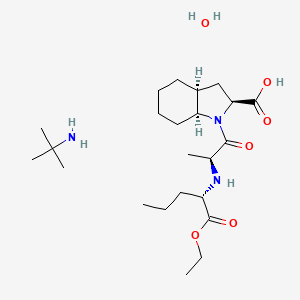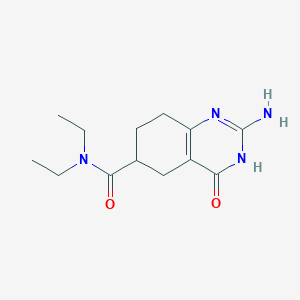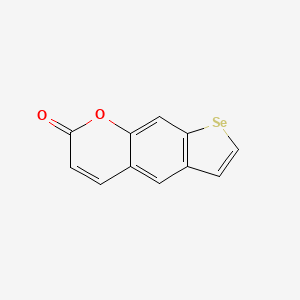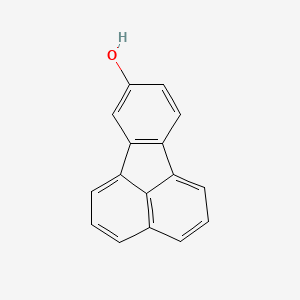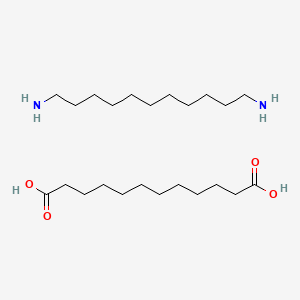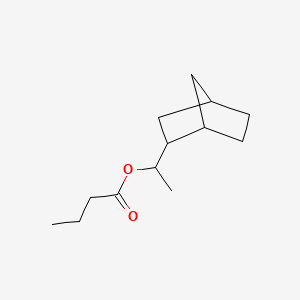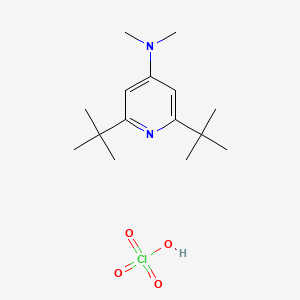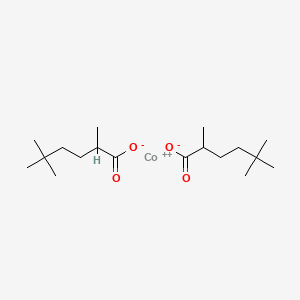
Cobalt bis(2,5,5-trimethylhexanoate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt bis(2,5,5-trimethylhexanoate) is a coordination compound with the molecular formula C₁₈H₃₄CoO₄. It is a cobalt(II) salt of 2,5,5-trimethylhexanoic acid. This compound is known for its applications in various industrial and research fields due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions: Cobalt bis(2,5,5-trimethylhexanoate) can be synthesized through the reaction of cobalt(II) acetate with 2,5,5-trimethylhexanoic acid in an organic solvent. The reaction typically requires heating and stirring to ensure complete dissolution and reaction of the starting materials. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods: In industrial settings, the production of cobalt bis(2,5,5-trimethylhexanoate) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous stirring to maintain homogeneity. The product is often purified through distillation or other separation techniques to achieve the desired purity levels .
化学反応の分析
Types of Reactions: Cobalt bis(2,5,5-trimethylhexanoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt(III) complexes.
Reduction: It can be reduced to cobalt(0) under specific conditions.
Substitution: Ligand exchange reactions can occur, where the 2,5,5-trimethylhexanoate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.
Substitution: Ligand exchange reactions often require the presence of other ligands and may be facilitated by heating.
Major Products Formed:
Oxidation: Cobalt(III) complexes.
Reduction: Cobalt(0) metal.
Substitution: New cobalt complexes with different ligands.
科学的研究の応用
Cobalt bis(2,5,5-trimethylhexanoate) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: Investigated for its potential role in biological systems and enzyme mimetics.
Medicine: Explored for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of coatings, inks, and dyes due to its stability and color properties.
作用機序
The mechanism of action of cobalt bis(2,5,5-trimethylhexanoate) involves its ability to coordinate with other molecules and ions. This coordination can alter the electronic properties of the cobalt center, making it an effective catalyst. The compound can interact with molecular targets through ligand exchange and redox reactions, influencing various chemical pathways .
類似化合物との比較
Cobalt bis(2-ethylhexanoate): Similar in structure but with different alkyl groups.
Cobalt bis(acetylacetonate): Contains acetylacetonate ligands instead of 2,5,5-trimethylhexanoate.
Cobalt bis(benzoate): Contains benzoate ligands.
Uniqueness: Cobalt bis(2,5,5-trimethylhexanoate) is unique due to the presence of the bulky 2,5,5-trimethylhexanoate ligands, which provide steric hindrance and influence the reactivity and stability of the compound. This makes it particularly useful in applications where stability and specific reactivity are required .
特性
CAS番号 |
84215-43-0 |
|---|---|
分子式 |
C18H34CoO4 |
分子量 |
373.4 g/mol |
IUPAC名 |
cobalt(2+);2,5,5-trimethylhexanoate |
InChI |
InChI=1S/2C9H18O2.Co/c2*1-7(8(10)11)5-6-9(2,3)4;/h2*7H,5-6H2,1-4H3,(H,10,11);/q;;+2/p-2 |
InChIキー |
BJUHRJZEHXEVKP-UHFFFAOYSA-L |
正規SMILES |
CC(CCC(C)(C)C)C(=O)[O-].CC(CCC(C)(C)C)C(=O)[O-].[Co+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


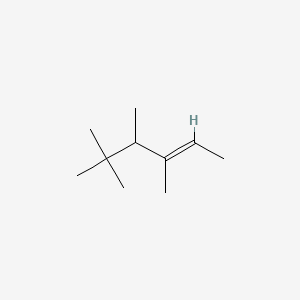
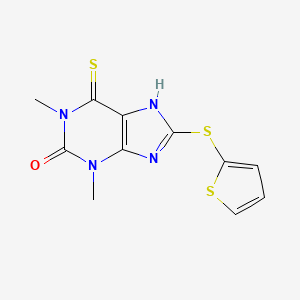
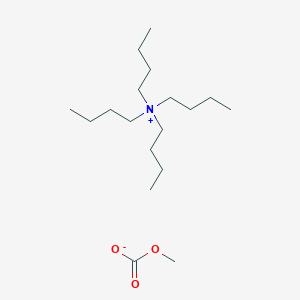
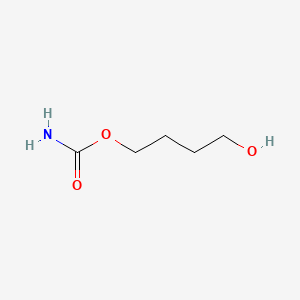
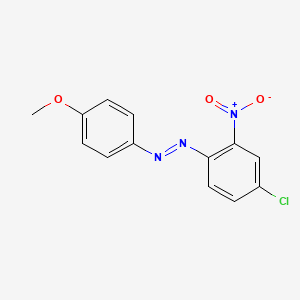
![benzyl 2-[[1-benzyl-2-[[2-[[1-[[1-[[1-[[2-[[1-(hydroxymethyl)-2-[(4-nitrophenyl)methoxy]-2-oxo-ethyl]amino]-1-[(4-hydroxyphenyl)methyl]-2-oxo-ethyl]carbamoyl]-2-methyl-propyl]carbamoyl]-3-methyl-butyl]carbamoyl]-3-methyl-butyl]amino]-1-(1H-imidazol-4-ylmethyl)-2-oxo-ethyl]amino]-2-oxo-ethyl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B12653497.png)
